molecular formula C15H14N8O2S2 B12180582 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine

Cat. No.: B12180582
M. Wt: 402.5 g/mol
InChI Key: HUKCRLOTLGAZBN-UHFFFAOYSA-N
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Description

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is a complex organic compound with a molecular formula of C15H14N8O2S2 and a molecular weight of 402.4541 . This compound features a purine core substituted with a piperazine ring, which is further functionalized with a benzothiadiazole sulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole sulfonyl group.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the purine and piperazine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced purine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets. The benzothiadiazole sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The purine core can mimic natural purines, allowing the compound to interfere with purine metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is unique due to its combination of a purine core with a benzothiadiazole sulfonyl piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H14N8O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C15H14N8O2S2/c24-27(25,11-3-1-2-10-12(11)21-26-20-10)23-6-4-22(5-7-23)15-13-14(17-8-16-13)18-9-19-15/h1-3,8-9H,4-7H2,(H,16,17,18,19)

InChI Key

HUKCRLOTLGAZBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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